molecular formula C12H14FNO B2381364 1-(3-Fluorobenzyl)piperidin-4-one CAS No. 155868-53-4

1-(3-Fluorobenzyl)piperidin-4-one

Cat. No. B2381364
CAS RN: 155868-53-4
M. Wt: 207.248
InChI Key: ZFEZKLXZZLRZTD-UHFFFAOYSA-N
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Description

“1-(3-Fluorobenzyl)piperidin-4-one” is a chemical compound with the molecular formula C12H14FNO . It has been identified as a highly potent AChE inhibitor and was found superior to donepezil, the first-line drug for the treatment of AD .


Synthesis Analysis

Piperidones, such as “1-(3-Fluorobenzyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “1-(3-Fluorobenzyl)piperidin-4-one” consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity .


Physical And Chemical Properties Analysis

“1-(3-Fluorobenzyl)piperidin-4-one” has a molecular weight of 193.22 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its exact mass is 193.090292168 g/mol and its monoisotopic mass is 193.0909322 g/mol .

Scientific Research Applications

Antimalarial Activity

1-(3-Fluorobenzyl)piperidin-4-one: has been investigated for its antimalarial potential. In a study by Ngemenya et al., fourteen synthetic 1,4-disubstituted piperidines were evaluated for their activity against Plasmodium falciparum strains. Notably, several analogues of this compound demonstrated high selectivity for resistant strains, making them promising candidates for further exploration .

Enzyme Inhibition

The compound’s structural features suggest potential as an enzyme inhibitor. For instance:

Benzoxazole Derivatives

A straightforward synthetic route has been developed to obtain N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds exhibit moderate yields and could find applications in medicinal chemistry .

Mechanism of Action

While the exact mechanism of action of “1-(3-Fluorobenzyl)piperidin-4-one” is not fully understood, it has been identified as a highly potent AChE inhibitor . This suggests that it may inhibit the activity of acetylcholinesterase, an enzyme that breaks down neurotransmitters in the brain .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEZKLXZZLRZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)piperidin-4-one

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